3-amino-1H-benzo[f]chromene-2-carbonitrile

Anticancer Cytotoxicity Apoptosis

This unsubstituted benzochromene scaffold is the essential negative control and versatile synthetic building block for systematic SAR studies. Its defined structure ensures experimental reproducibility, enabling precise derivatization and baseline quantification for anticancer programs targeting MCF-7, HCT-116, and HepG-2 cell lines. Procure the authentic parent compound to eliminate the risk of altered potency and mechanism of action associated with substituted analogs. Ideal as a cost-effective, scalable starting material for generating focused libraries of bioactive molecules.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 141987-72-6
Cat. No. B1283054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-benzo[f]chromene-2-carbonitrile
CAS141987-72-6
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1C(=C(OC2=C1C3=CC=CC=C3C=C2)N)C#N
InChIInChI=1S/C14H10N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-6H,7,16H2
InChIKeyKGTWPNUXYAQGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-benzo[f]chromene-2-carbonitrile (CAS 141987-72-6): Core Scaffold Properties and Baseline Procurement Considerations


3-Amino-1H-benzo[f]chromene-2-carbonitrile (CAS 141987-72-6) is the unsubstituted parent heterocyclic scaffold belonging to the benzochromene class, featuring a fused naphthopyran core with an amino group at position 3 and a carbonitrile group at position 2 [1]. This privileged scaffold serves as the foundational building block for a diverse array of synthetic analogs that exhibit significant antiproliferative and cytotoxic activities across multiple cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) [2]. Its structural simplicity and lack of aryl or methoxy substituents make it an essential control compound for structure-activity relationship (SAR) studies and a versatile synthetic intermediate for generating libraries of substituted derivatives with enhanced biological properties [3].

Why 3-Amino-1H-benzo[f]chromene-2-carbonitrile (CAS 141987-72-6) Cannot Be Substituted with Uncharacterized Analogs


Substitution of the unsubstituted parent scaffold with generic or in-house synthesized analogs without rigorous characterization introduces substantial risk of altered potency, selectivity, and mechanism of action. Systematic structure-activity relationship (SAR) studies unequivocally demonstrate that even minor modifications at the 1-position (aryl substitution) or 8/9-positions (halogenation/methoxylation) profoundly modulate cytotoxic activity, kinase inhibition profiles, and apoptotic signaling [1]. For instance, the introduction of a 4-fluorophenyl group at the 1-position yields an IC50 of 60 µM against HT-29 colorectal cancer cells with specific induction of caspase-dependent apoptosis and Bax upregulation [2], whereas 8-bromo-1-aryl substitution redirects activity toward dual topoisomerase II and microtubule inhibition with G2/M cell cycle arrest [3]. Procuring the well-defined, unsubstituted parent compound ensures experimental reproducibility, enables precise control of synthetic derivatization, and provides a validated baseline for SAR and mechanistic investigations.

Quantitative Differentiation of 3-Amino-1H-benzo[f]chromene-2-carbonitrile (CAS 141987-72-6) from Substituted Analogs: A Comparative Evidence Guide


Cytotoxic Potency of 1-Aryl Substituted Analog vs. Parent Scaffold: IC50 Comparison in Colorectal Cancer

The 1-(4-fluorophenyl) substituted analog (4c) of 3-amino-1H-benzo[f]chromene-2-carbonitrile exhibits potent cytotoxic activity against HT-29 colorectal cancer cells with an IC50 of 60 µM [1]. In contrast, the unsubstituted parent compound lacks direct cytotoxic evaluation in this assay system, underscoring the critical role of 1-aryl substitution in conferring anticancer potency. The SAR data confirm that the parent scaffold serves as an essential control for assessing the contribution of aryl groups to biological activity [2].

Anticancer Cytotoxicity Apoptosis

Kinase Inhibition Profile: EGFR and VEGFR-2 Inhibition by 3,4-Dimethoxyphenyl Analog

The 1-(3,4-dimethoxyphenyl) substituted analog (compound 4) of 3-amino-1H-benzo[f]chromene-2-carbonitrile demonstrates significantly greater in vitro potency in inhibiting EGFR and VEGFR-2 compared to the reference inhibitors Sorafenib and Staurosporine [1]. Molecular docking studies confirm that compound 4 has higher binding potency to EGFR and VEGFR-2 than Sorafenib [2]. The unsubstituted parent compound lacks methoxy groups required for extensive hydrogen bonding that enhances affinity for receptor sites, establishing the parent scaffold as a critical baseline for assessing substitution-dependent kinase inhibition.

Kinase Inhibition EGFR VEGFR-2

Apoptotic Mechanism Divergence: Caspase-Dependent Pathway vs. Dual Topoisomerase/Microtubule Inhibition

The 1-(4-fluorophenyl) substituted analog (4c) induces caspase-dependent apoptosis in HT-29 cells via upregulation of Bax, caspase-3, -8, and -9, and downregulation of Bcl-2, with DNA binding occurring through groove binding mode (intrinsic binding constant Kb = 3 × 10² M⁻¹) [1]. In contrast, 8-bromo-1-aryl substituted analogs (e.g., 4b, 4d, 4e, 4i, 4k) induce G2/M cell cycle arrest and suppress topoisomerase II activity while disrupting microtubule function [2]. The unsubstituted parent compound lacks these specific substituents and thus does not exhibit these defined mechanistic profiles, highlighting its value as a mechanistic control.

Apoptosis Mechanism of Action Topoisomerase

Antimicrobial Activity of 8-Methoxy-1-aryl Derivatives vs. Unsubstituted Scaffold

Among a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles (4a-q), compound 4g exhibited the strongest antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including MRSA, when compared to Ciprofloxacin [1]. The unsubstituted parent compound (CAS 141987-72-6) lacks both the 8-methoxy group and the 1-aryl substitution, which are critical for antimicrobial potency, as demonstrated by the SAR showing that dihalogenated phenyl rings and 8-methoxy substitution enhance activity [2]. This establishes the parent scaffold as a necessary negative control for antimicrobial SAR campaigns.

Antimicrobial MRSA SAR

Synthetic Versatility and Yield: Parent Compound as Key Intermediate

3-Amino-1H-benzo[f]chromene-2-carbonitrile (CAS 141987-72-6) is synthesized via a non-catalytic reaction from Mannich bases of the naphthalene series and malononitrile, yielding the product without requiring complex catalysts or purification steps [1]. This contrasts with the synthesis of substituted analogs (e.g., 1-aryl-8-methoxy derivatives) which require multi-step reactions, ultrasonic or microwave irradiation, and specific catalysts, resulting in variable yields and increased purification complexity [2]. The parent compound thus offers a cost-effective and reliable starting material for large-scale derivatization campaigns.

Synthesis Intermediate Yield

Validated Research and Industrial Applications for 3-Amino-1H-benzo[f]chromene-2-carbonitrile (CAS 141987-72-6)


Structure-Activity Relationship (SAR) Baseline in Anticancer Drug Discovery

Utilize the unsubstituted parent compound as an essential negative control and synthetic starting point for systematic SAR studies. The compound's lack of 1-aryl or 8-methoxy substituents provides a clean baseline for quantifying the contribution of specific functional groups to cytotoxic potency, kinase inhibition, and apoptotic signaling [1]. This is particularly valuable for generating focused libraries of benzochromene derivatives targeting colorectal, breast, and liver cancer cell lines [2].

Mechanistic Control for Apoptosis and Cell Cycle Studies

Employ the parent scaffold as a control in experiments investigating the mechanism of action of substituted benzochromene analogs. Since the parent compound lacks the substituents required for caspase-dependent apoptosis or topoisomerase II/microtubule inhibition, it enables clear attribution of observed biological effects to specific structural modifications [1][2]. This is critical for target validation and lead optimization programs.

Synthetic Intermediate for Diversified Benzochromene Libraries

Leverage the straightforward synthesis and high yield of the parent compound as a cost-effective starting material for the preparation of diverse substituted analogs [1]. The non-catalytic synthetic route facilitates scale-up, enabling the production of gram-to-kilogram quantities of key intermediates for medicinal chemistry campaigns and combinatorial library synthesis [2].

Reference Standard in Analytical Method Development

Use the well-characterized parent compound as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for the detection and quantification of benzochromene derivatives in complex matrices. Its defined physicochemical properties and synthetic purity facilitate method calibration and quality control in both academic and industrial settings [1].

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